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Mannosyl phosphate

Cat. No.: B10774654
M. Wt: 278.15 g/mol
InChI Key: NDVRKEKNSBMTAX-UHFFFAOYSA-N
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Description

Mannosyl phosphate is a crucial nucleotide sugar donor and metabolic intermediate central to glycosylation pathways across all domains of life. Its primary research value lies in its role as the activated form of mannose, donated by the nucleotide sugar GDP-mannose, for enzymatic incorporation into a wide array of essential glycoconjugates. This compound is fundamental for studying the biosynthesis of microbial cell wall components, such as yeast mannans and mycobacterial lipoarabinomannan, which are critical for pathogen virulence and host-pathogen interactions. In mammalian systems, this compound is key to the formation of mannose-6-phosphate (M6P) tags on lysosomal enzymes, a process vital for understanding protein trafficking, lysosomal storage disorders like I-cell disease, and therapeutic enzyme delivery mechanisms. Researchers utilize this compound in enzymatic assays to characterize mannosyltransferases, investigate the specificity of glycosylation enzymes, and elucidate the complex biosynthetic pathways of N-linked and O-linked glycans. Its application extends to the chemoenzymatic synthesis of defined oligosaccharide structures for use as standards, probes, or in functional studies. By providing this high-purity intermediate, we enable advanced research in glycobiology, microbiology, immunology, and the development of novel therapeutic strategies targeting glycosylation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15O10P B10774654 Mannosyl phosphate

Properties

Molecular Formula

C6H15O10P

Molecular Weight

278.15 g/mol

IUPAC Name

2,3,4,5,6-pentahydroxyhexanal;phosphoric acid

InChI

InChI=1S/C6H12O6.H3O4P/c7-1-3(9)5(11)6(12)4(10)2-8;1-5(2,3)4/h1,3-6,8-12H,2H2;(H3,1,2,3,4)

InChI Key

NDVRKEKNSBMTAX-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O.OP(=O)(O)O

Origin of Product

United States

Biosynthesis of Mannosyl Phosphate

Synthesis of Nucleotide Sugars from Mannosyl Phosphate (B84403)

Dolichyl-Phosphate-Mannose (Dol-P-Man) Synthesis by Dolichyl-Phosphate-Mannose Synthase

The synthesis of Dol-P-Man is catalyzed by the enzyme complex known as Dolichyl-Phosphate-Mannose Synthase (DPMS), also referred to by various names including dolichyl mannosyl phosphate synthase and GDP-mannose:dolichyl-phosphate beta-D-mannosyltransferase (EC 2.4.1.83) nih.gov. This enzyme facilitates the transfer of a mannose residue from the nucleotide sugar GDP-mannose (GDP-Man) to the lipid acceptor dolichyl phosphate (Dol-P) hmdb.careactome.orgontosight.airesearchgate.netresearchgate.netwikigenes.orgnih.govgenecards.orgresearchgate.netresearchgate.netnih.gov.

The core reaction is: GDP-mannose + Dolichyl phosphate → GDP + Dolichyl-Phosphate-Mannose researchgate.netnih.gov

DPMS enzymes are classified as glycosyltransferases belonging to the GT2 family, characterized by an inverting mechanism of mannosyl transfer. This process involves an intermediate oxocarbenium ion and requires the presence of divalent cations, such as magnesium ions, which are crucial for substrate binding and catalytic activity wikigenes.orgnih.govresearchgate.netresearchgate.net. The enzyme itself is understood to be a presumed binuclear metalloenzyme wikigenes.org.

In mammals and plants, the functional DPMS is a heterotrimeric complex composed of three subunits: DPM1, DPM2, and DPM3 nih.govhmdb.caresearchgate.netresearchgate.netnih.govgenecards.orgnih.govresearchgate.netgenecards.org. DPM1 serves as the catalytic subunit, housing the active site for mannose transfer nih.govresearchgate.netgenecards.org. DPM2 and DPM3 are non-catalytic subunits that play essential roles in the proper localization of the complex to the endoplasmic reticulum (ER) membrane, in stabilizing the catalytic subunit, and in enhancing the binding of dolichyl phosphate, a key substrate hmdb.canih.govresearchgate.netgenecards.org. This multi-subunit organization is critical for efficient and regulated Dol-P-Man synthesis.

The Dol-P-Man produced by DPMS is indispensable as a mannosyl donor for several critical glycosylation pathways, including the assembly of N-glycans, the initiation of O-mannosylation and C-mannosylation on proteins, and the synthesis of GPI anchors nih.govhmdb.careactome.orgontosight.airesearchgate.netresearchgate.netwikigenes.orgnih.govgenecards.org.

Table 1: Dolichyl-Phosphate-Mannose Synthase (DPMS) Complex

SubunitPrimary RoleKey FunctionsReferences
DPM1CatalyticTransfers mannose from GDP-mannose to dolichyl phosphate. Forms the catalytic core of the DPMS complex. nih.govhmdb.caresearchgate.netresearchgate.netnih.govgenecards.orgresearchgate.net
DPM2Regulatory/StabilizingEssential for ER localization and stable expression of DPM1. Enhances binding of dolichyl phosphate. hmdb.canih.govresearchgate.netgenecards.org
DPM3Stabilizing/TetheringAssists DPM1, potentially serving as a membrane anchor or providing catalytic assistance. nih.govresearchgate.netresearchgate.net

Compartmentalization of this compound Biosynthesis in Eukaryotic Cells

The synthesis of Dol-P-Man is tightly compartmentalized within eukaryotic cells, occurring specifically at the interface of the cytosol and the endoplasmic reticulum (ER) membrane nih.govhmdb.careactome.orgresearchgate.netnih.govgenecards.org. This precise localization is dictated by the cellular locations of its substrates. GDP-mannose is a soluble molecule found in the cytosol, while dolichyl phosphate is an integral membrane component embedded within the ER membrane hmdb.careactome.orgresearchgate.netnih.gov.

The DPMS enzyme complex, anchored to the ER membrane, facilitates the transfer of mannose from the cytosolic GDP-mannose to the membrane-bound dolichyl phosphate. This reaction takes place on the cytosolic face of the ER membrane nih.govhmdb.careactome.orgresearchgate.netnih.gov. Following its synthesis, Dol-P-Man is not retained in the cytosol but is actively translocated across the ER membrane into the ER lumen. This translocation is mediated by an as-yet-unidentified flippase nih.govreactome.orgnih.govgenecards.org. Once in the ER lumen, Dol-P-Man becomes accessible to the enzymes involved in the subsequent steps of oligosaccharide assembly, such as N-glycosylation and GPI anchor synthesis nih.govreactome.orgnih.govgenecards.org.

Table 2: Dol-P-Man Synthesis and Compartmentalization

Step/ComponentLocation/CompartmentKey Molecules InvolvedEnzyme/ProcessReferences
Dolichyl Phosphate (Dol-P) Formation Cytosol/ER membraneDolichol, PhosphateDolichol kinase ontosight.ai
Mannose Transfer (Dol-P-Man Synthesis) Cytosolic face of ER membraneGDP-mannose (cytosolic), Dolichyl phosphate (ER membrane)Dolichyl-Phosphate-Mannose Synthase (DPMS complex) nih.govhmdb.careactome.orgresearchgate.netresearchgate.netwikigenes.orgnih.govgenecards.orgresearchgate.netresearchgate.netnih.gov
Translocation of Dol-P-Man ER membraneDol-P-ManUnknown flippase nih.govreactome.orgnih.govgenecards.org
Dol-P-Man Availability for Glycosylation ER lumenDol-P-ManReady for use as mannosyl donor nih.govreactome.orgnih.govgenecards.org
Subsequent Oligosaccharide Processing ER lumen, then Golgi apparatusLipid-linked oligosaccharide (LLO) precursorsVarious glycosyltransferases ontosight.airesearchgate.netnih.gov

Endoplasmic Reticulum and Golgi Apparatus Involvement

The Endoplasmic Reticulum (ER) is the primary cellular compartment for the synthesis of Dol-P-Man. The process initiates at the cytosolic face of the ER membrane, where the DPMS complex catalyzes the mannose transfer from GDP-mannose to dolichyl phosphate. Following synthesis, Dol-P-Man is translocated into the ER lumen, positioning it within the compartment where the initial steps of complex oligosaccharide assembly for N-glycosylation and GPI anchors occur nih.govhmdb.careactome.orgresearchgate.netnih.govgenecards.org. The ER lumen is thus the functional site where Dol-P-Man donates its mannose residues for these critical glycoconjugate syntheses.

The Golgi apparatus plays a role in the subsequent processing of the oligosaccharide chains that are built using Dol-P-Man as a mannosyl donor. While Dol-P-Man synthesis itself is confined to the ER, the lipid-linked oligosaccharide (LLO) precursor, which incorporates mannose residues derived from Dol-P-Man, is further elongated and modified as it traverses the cisternae of the Golgi ontosight.airesearchgate.net. It is important to distinguish this role from the mannose-6-phosphate (B13060355) (M6P) tagging pathway, which also involves mannose modifications but occurs within the Golgi apparatus for the specific targeting of lysosomal enzymes, and is a separate pathway from Dol-P-Man biosynthesis nih.govgenecards.orgnih.govmit.edu. Therefore, the Golgi's involvement concerning Dol-P-Man is primarily in the downstream processing of the glycans that utilize it, rather than in its direct synthesis.

Compound List:

C-mannosylation

Dolichol

Dolichol kinase

Dolichol phosphate (Dol-P)

Dolichol phosphate mannose (Dol-P-Man)

Dolichyl-Phosphate-Mannose Synthase (DPMS)

GDP

GDP-mannose (GDP-Man)

Glycosylphosphatidylinositol (GPI) anchors

Glycosyltransferases

Mannose

this compound

N-glycans

N-linked glycosylation

O-glycans

O-mannosylation

Oligosaccharide precursors

Phosphate

Enzymatic Mechanisms Involving Mannosyl Phosphate

N-acetylglucosamine-1-phosphotransferase (GNPT)

N-acetylglucosamine-1-phosphotransferase (GNPT) is the enzyme that catalyzes the initial step in the formation of the M6P tag on lysosomal enzymes. nih.govpnas.org This enzyme recognizes and transfers N-acetylglucosamine-1-phosphate from a UDP-N-acetylglucosamine (UDP-GlcNAc) donor to the C6 hydroxyl group of specific mannose residues on N-linked oligosaccharides of these hydrolases. wikipedia.orgnih.gov

Subunit Composition (α, β, γ) and Functional Domains

GNPT is a hexameric complex with a total molecular weight of approximately 400 kDa, composed of two alpha (α), two beta (β), and two gamma (γ) subunits (α2β2γ2). nih.govpnas.org The α and β subunits are encoded by the GNPTAB gene and are synthesized as a single precursor protein that is later proteolytically cleaved to yield the mature subunits. nih.govnih.gov The γ subunits are encoded by a separate gene, GNPTG. wikipedia.org

The α and β subunits together form the catalytic core of the enzyme. nih.gov The γ subunit plays a crucial role in substrate selection and enhances the enzyme's activity towards certain lysosomal hydrolases. nih.gov It contains a mannose-6-phosphate (B13060355) receptor homology (MRH) domain that binds to the high-mannose glycans of the substrate proteins. nih.gov This interaction is thought to help direct the glycan into the active site of the GNPT complex for phosphorylation. nih.govnih.gov

Table 1: Subunits and Functional Domains of GNPT

SubunitGenePrecursorKey Functional Domains/Roles
Alpha (α) GNPTABGNPTAB precursorPart of the catalytic core; contains the active site for phospho-GlcNAc transfer. nih.gov
Beta (β) GNPTABGNPTAB precursorPart of the catalytic core; involved in recognizing and binding lysosomal hydrolases. nih.gov
Gamma (γ) GNPTGGNPTG proteinContributes to substrate selection; contains a Mannose-6-Phosphate Receptor Homology (MRH) domain that binds glycans. nih.gov

Catalytic Mechanism of Phospho-N-acetylglucosamine Transfer

The catalytic function of GNPT involves the transfer of a phospho-N-acetylglucosamine (phospho-GlcNAc) group from the donor substrate, UDP-GlcNAc, to a terminal mannose residue on a lysosomal hydrolase. nih.govpnas.org The catalytic domain, located within the α/β subunits, features a deep binding cavity for UDP-GlcNAc. nih.govnih.gov Structural analyses suggest that the transfer occurs via a one-step mechanism, without the formation of a covalent enzyme intermediate. nih.gov In this proposed mechanism, the hydroxyl group of the mannose residue acts as a nucleophile, directly attacking the β-phosphate of the UDP-GlcNAc, facilitated by the enzyme's active site residues. nih.gov

Substrate Recognition and Binding

GNPT's ability to specifically recognize and phosphorylate lysosomal hydrolases from a vast array of other glycoproteins transiting the Golgi is critical. This specificity is achieved through a multi-domain recognition process. The enzyme recognizes a protein determinant on the surface of the lysosomal hydrolase, rather than a simple amino acid sequence.

The binding of the hydrolase substrate is a cooperative effort of the GNPT subunits. The α and β subunits contain modules that directly recognize and bind to the protein portion of the lysosomal hydrolases. nih.gov Concurrently, the MRH domain within the γ subunit can bind to the mannose-containing glycans of the substrate. nih.gov This dual recognition of both the protein and its attached glycans ensures the high specificity required for the correct trafficking of lysosomal enzymes. nih.gov An isolated structure of the gamma subunit shows it can bind to these glycans in various configurations, which may assist in properly orienting the glycan for catalysis. nih.govnih.gov

α-N-acetylglucosaminidase (Uncovering Enzyme, UCE)

Following the action of GNPT, the newly formed N-acetylglucosamine-phospho-mannose diester must be modified to expose the M6P signal. This is accomplished by the enzyme α-N-acetylglucosaminidase, commonly known as the "uncovering enzyme" (UCE). nih.govpnas.org

Role in Mannose-6-phosphate (M6P) Tag Formation

The UCE is a type I transmembrane glycoprotein (B1211001) that resides primarily in the trans-Golgi Network (TGN). researchgate.netnih.govmolbiolcell.org Its essential role is to catalyze the second and final step in the formation of the M6P tag. nih.gov The enzyme removes the "covering" N-acetylglucosamine (GlcNAc) residue from the GlcNAc-P-Man phosphodiester intermediate created by GNPT. pnas.orgnih.govresearchgate.net This cleavage exposes the terminal mannose-6-phosphate moiety. researchgate.net Once exposed, the M6P tag can be recognized by M6P receptors in the TGN, which then sort and package the hydrolases into vesicles destined for the lysosome. pnas.orgmolbiolcell.org

Catalytic Mechanism and Structural Analysis

The UCE is synthesized as an inactive proenzyme that requires proteolytic cleavage by furin within the TGN to become active. researchgate.netnih.gov Structurally, the enzyme's catalytic domain has a globular fold. researchgate.net The catalytic process involves the specific recognition of the GlcNAc and phosphate (B84403) portions of its substrate. researchgate.net High-affinity substrate binding is facilitated by a conformational change in an active site loop. researchgate.net The enzyme then hydrolyzes the phosphodiester bond, releasing the terminal GlcNAc and leaving the M6P monoester on the hydrolase's glycan. nih.gov Structural studies have revealed that the catalytic domain is extended away from the Golgi membrane by a long, flexible stem, which may provide accessibility to its substrate. researchgate.net

Mannose-6-phosphate Isomerase (MPI/PMI)

Mannose-6-phosphate isomerase (MPI), also known as phosphomannose isomerase (PMI), is a crucial enzyme that catalyzes the reversible interconversion of mannose-6-phosphate (M6P) and fructose-6-phosphate (B1210287) (F6P) wikipedia.org. This function connects mannose metabolism to glycolysis, allowing cells to utilize mannose as an energy source wikipedia.org.

Enzymatic Conversion Mechanism (Aldose-Ketose Isomerization)

The proposed mechanism involves the following key steps wikipedia.orgebi.ac.uk:

Ring Opening: The process begins with the opening of the pyranose ring of mannose-6-phosphate. This step may be catalyzed by active site residues such as His99 and Asp270 wikipedia.org.

Isomerization to a Cis-enediol Intermediate: Following ring opening, the enzyme facilitates a proton transfer. In the human enzyme, this is thought to involve a hydrogen transfer between carbon 1 (C1) and carbon 2 (C2), mediated by a tyrosine residue (Tyr278) wikipedia.org. An active site residue, such as glutamic acid, abstracts a proton from C2, leading to the formation of a cis-enediol intermediate ebi.ac.uk. This intermediate is stabilized by other residues within the active site ebi.ac.uk.

Tautomerization to Ketose: The cis-enediol intermediate then undergoes a second proton transfer (tautomerization) to form the ketose product. A proton is added to C1, and the hydroxyl group on C2 is oxidized to a keto group, resulting in the formation of fructose-6-phosphate ebi.ac.uk.

Ring Closure and Product Release: The final step involves the closure of the furanose ring of fructose-6-phosphate and its release from the active site ebi.ac.uk.

Structural Features and Active Site Characteristics

MPI is a monomeric metalloenzyme, with the human variant composed of 440 amino acid residues wikipedia.org. The structure contains a single active site designed to specifically bind M6P and its isomer F6P wikipedia.org.

A key feature of the active site is the presence of a zinc ion (Zn²⁺), which is crucial for the catalytic activity wikipedia.org. This metal ion is coordinated by several amino acid residues. In human MPI, these are Gln 111, His 113, Glu 138, and His 285 wikipedia.org. In the MPI from Thermus thermophilus, the proposed metal-binding residues are His50, Glu67, His122, and Glu132 researchgate.net.

The active site also contains specific substrate-binding residues. In the T. thermophilus enzyme, these have been identified as Trp13, Lys37, Lys65, and Arg142 researchgate.net. A critical structural difference between MPI and the similar enzyme phosphoglucose isomerase (PGI) is the presence of a threonine residue (Thr291 in humans) in MPI's active site. This residue creates additional space necessary to accommodate the specific stereochemistry of mannose at the C2 position, allowing for the rotation required to form the cis-enediol intermediate wikipedia.org.

FeatureDescriptionSource
Enzyme Type Monomeric metalloenzyme wikipedia.org
Size ~440 amino acid residues wikipedia.org
Active Site Single catalytic site wikipedia.org
Metal Cofactor One Zinc (Zn²⁺) ion wikipedia.org
Human Zn²⁺ Ligands Gln 111, His 113, Glu 138, His 285 wikipedia.org
Key Structural Residue Threonine (Thr291) wikipedia.org

Cofactor Requirements

Mannose-6-phosphate isomerases are metalloenzymes that depend on a divalent metal ion cofactor for their catalytic activity wikipedia.orgasm.orgnih.gov. The native and most common cofactor is zinc (Zn²⁺) wikipedia.orgnih.gov. The activity of the enzyme is significantly reduced or completely lost upon removal of the metal ion, for instance, by treatment with a chelating agent like EDTA asm.orgnih.gov.

While Zn²⁺ is the natural cofactor, the enzyme's activity can be restored or even enhanced by other divalent metal ions. Studies on MPI from various organisms have shown that cobalt (Co²⁺) is often a highly effective substitute, sometimes resulting in increased activity compared to the native enzyme nih.govnih.gov. Other ions such as manganese (Mn²⁺) and copper (Cu²⁺) can also restore activity, whereas ions like iron (Fe²⁺) may have an inhibitory effect nih.govasm.org.

Metal IonEffect on MPI ActivitySource
None (EDTA-treated) No or very low activity asm.orgnih.gov
Zinc (Zn²⁺) Native cofactor, restores activity wikipedia.orgnih.gov
Cobalt (Co²⁺) Highly effective, can increase activity nih.govnih.gov
Manganese (Mn²⁺) Restores activity nih.govasm.org
Copper (Cu²⁺) Restores activity nih.govasm.org
Iron (Fe²⁺) Can be inhibitory nih.govasm.org

Polyphosphate-Dependent Mannose Kinase

Polyphosphate-dependent mannose kinase is an enzyme that synthesizes mannose-6-phosphate (M6P) from mannose. A notable characteristic of this enzyme is its use of inorganic polyphosphate as a phosphate donor, which provides a cost-effective alternative to adenosine triphosphate (ATP) mdpi.comresearchgate.net.

Mechanism of M6P Synthesis from Mannose and Polyphosphate

The synthesis of M6P by polyphosphate-dependent mannose kinase, such as the one from Arthrobacter sp., is a phosphorylation reaction. The enzyme catalyzes the transfer of a terminal phosphate group from an inorganic polyphosphate (poly(P)) chain to the C6 hydroxyl group of mannose mdpi.com.

Inorganic polyphosphate is a polymer of phosphate residues linked by high-energy phosphoanhydride bonds, similar to those found in ATP mdpi.com. The kinase harnesses the energy from breaking one of these bonds to drive the phosphorylation of mannose, yielding mannose-6-phosphate and a shortened polyphosphate chain mdpi.com. This mechanism bypasses the need for ATP, making the synthesis process more economical for industrial applications mdpi.comresearchgate.net.

Optimization of Enzymatic Reaction Conditions

The efficiency of M6P synthesis using polyphosphate-dependent mannose kinase is highly dependent on several reaction conditions. Optimization of these parameters is critical to achieving high conversion rates. Studies have focused on factors such as temperature, pH, metal ion concentration, and substrate concentrations to maximize product yield mdpi.comresearchgate.net. Under optimal conditions, conversion rates can approach 100% mdpi.comresearchgate.net.

Key Optimization Parameters:

Temperature: The enzyme exhibits optimal activity at a specific temperature. For the kinase from Arthrobacter sp., the highest conversion efficiency (85.46%) was achieved at 30°C mdpi.comresearchgate.net. Temperatures above or below this optimum lead to a decrease in enzyme activity and lower yields mdpi.comresearchgate.net.

pH: The pH of the reaction medium is crucial. A pH of 8.5 has been identified as optimal for the synthesis reaction mdpi.comresearchgate.netresearchgate.net.

Metal Ions: Like many kinases, this enzyme requires a divalent metal ion for activity. Magnesium (Mg²⁺) has been found to be the most effective and cost-efficient metal ion for this purpose mdpi.com. The presence of other divalent cations, such as Cu²⁺, Co²⁺, and Ni²⁺, resulted in significantly lower conversion efficiencies mdpi.com.

Substrate Concentration: The concentrations of both mannose and polyphosphate must be carefully balanced. While higher substrate concentrations can increase the reaction rate, very high concentrations of polyphosphate can lead to substrate inhibition mdpi.com.

Reaction Time: The reaction proceeds rapidly within the first hour and then slows, reaching a high conversion efficiency (over 92%) after 24 hours under specific lab conditions researchgate.netresearchgate.net.

ParameterOptimal ConditionEffect on ConversionSource
Temperature 30°CHighest conversion efficiency (85.46%) mdpi.comresearchgate.net
pH 8.5Optimal for catalytic activity mdpi.comresearchgate.net
Metal Ion Mg²⁺ (5-10 mM)Best effects on conversion; cost-effective mdpi.comresearchgate.net
Mannose Concentration 20 g/LUsed in optimized reactions mdpi.comresearchgate.net
Polyphosphate Conc. 20 g/LHigh conversion; higher levels can inhibit mdpi.com
Reaction Time ~24 hoursReached 92.09% conversion researchgate.netresearchgate.net

Biological Roles of Mannosyl Phosphate in Cellular Processes

Lysosomal Enzyme Sorting and Trafficking (M6P Pathway)

The M6P pathway is a sophisticated system that distinguishes lysosomal enzymes from other proteins destined for secretion or other cellular compartments. This distinction is achieved through a unique post-translational modification and a subsequent receptor-mediated transport mechanism.

Formation of the M6P Recognition Marker on Lysosomal Hydrolases

The creation of the M6P recognition marker is a two-step enzymatic process that occurs within the Golgi apparatus, specifically initiating in the cis-Golgi network and completing in the trans-Golgi network (TGN) frontiersin.orgnih.govresearchgate.net.

Phosphorylation by GlcNAc-1-phosphotransferase (GNPT): The first step involves the enzyme UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (GNPT). This enzyme, located in the cis-Golgi, recognizes specific high-mannose N-linked oligosaccharides on newly synthesized lysosomal hydrolases frontiersin.orgresearchgate.netpnas.orgmdpi.comnih.govembopress.orgunits.itnih.govwikipedia.orgqmul.ac.uknih.govresearchgate.netnih.govpnas.orgnih.gov. GNPT catalyzes the transfer of an N-acetylglucosamine-1-phosphate (GlcNAc-1-P) group from UDP-GlcNAc to a mannose residue on these oligosaccharides, forming a phosphodiester intermediate frontiersin.orgnih.govresearchgate.netpnas.orgunits.itpnas.orgnih.gov. The specificity of GNPT for lysosomal hydrolases is determined by a conformation-dependent protein determinant present on these enzymes, which is absent in non-lysosomal glycoproteins frontiersin.orgpnas.org. GNPT is a heterohexameric complex composed of α, β, and γ subunits, encoded by the GNPTAB and GNPTG genes pnas.orgembopress.orgpnas.org.

Uncovering by the Uncovering Enzyme (UCE): The second step is carried out by the enzyme N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase, commonly known as the uncovering enzyme (UCE) frontiersin.orgnih.govresearchgate.netnih.govnih.gov. UCE resides in the trans-Golgi network researchgate.netnih.gov. It cleaves the terminal N-acetylglucosamine residue from the phosphodiester intermediate, thereby exposing the mannose-6-phosphate (B13060355) (M6P) monester residue frontiersin.orgnih.govresearchgate.net. This exposed M6P tag is the critical signal recognized by the M6P receptors.

StepEnzyme InvolvedLocation in GolgiSubstrateProduct
1UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (GNPT)cis-GolgiHigh-mannose N-linked oligosaccharides on lysosomal hydrolases, UDP-N-acetylglucosamine (UDP-GlcNAc)Phosphodiester intermediate (GlcNAc-1-phosphate attached to mannose)
2N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (UCE)trans-GolgiPhosphodiester intermediateMannose-6-phosphate (M6P) monester, exposing the recognition signal for M6P receptors

Mannose 6-Phosphate Receptors (MPRs)

Mannose 6-phosphate receptors (MPRs) are transmembrane glycoproteins responsible for recognizing and binding M6P-tagged lysosomal enzymes in the TGN. There are two distinct MPRs involved in this process: the cation-independent MPR (CI-MPR) and the cation-dependent MPR (CD-MPR) frontiersin.orgnih.govnih.govnih.govresearchgate.netwikipedia.orgmolbiolcell.orgoup.comebi.ac.ukunisciel.frresearchgate.net.

Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR): Also known as MPR300 or the insulin-like growth factor II receptor (IGF2R), the CI-MPR is a large, approximately 300 kDa glycoprotein (B1211001) nih.govwikipedia.orgunisciel.fr. It functions independently of divalent cations for ligand binding frontiersin.orgwikipedia.org. The CI-MPR is found in the TGN, endosomes, and significantly, also on the cell surface (approximately 10-20% of total CI-MPR) wikipedia.orgunisciel.frnih.govnih.gov. Its presence on the cell surface allows it to capture M6P-tagged lysosomal enzymes that may have been secreted from the cell, facilitating their re-uptake and delivery to lysosomes wikipedia.orgnih.gov. Beyond lysosomal targeting, the CI-MPR has additional roles, including binding and internalizing insulin-like growth factor II (IGF-II) wikipedia.orgunisciel.frnih.gov and mediating other cellular processes nih.govoup.comunisciel.fr.

Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR): The CD-MPR is a smaller, dimeric receptor, approximately 46 kDa frontiersin.orgnih.govwikipedia.orgunisciel.fr. Its designation as "cation-dependent" stems from the observation that divalent cations (like Mn²⁺) enhance its binding affinity for M6P-containing ligands, although it can bind M6P even in their absence wikipedia.orgoup.com. The CD-MPR primarily cycles between the TGN and endosomal compartments and is not typically found on the cell surface in significant amounts, thus not playing a major role in recapturing secreted lysosomal enzymes wikipedia.orgunisciel.frnih.gov. While both MPRs target lysosomal hydrolases, evidence suggests they may have distinct roles, with CD-MPR potentially being more involved in lysosome maturation in certain tissues like the brain nih.gov.

Both MPRs recognize M6P residues on lysosomal hydrolases, but they differ in their binding characteristics and the types of phosphorylated glycans they can accommodate nih.govoup.comnih.gov.

Binding Affinity and pH Dependence: Both CI-MPR and CD-MPR bind M6P with similar high affinities, typically in the micromolar range (around 7-8 μM) wikipedia.orgoup.com. Crucially, their binding is optimal at a slightly acidic pH (around pH 6.4-7.0) found in the TGN and at the cell surface wikipedia.orgoup.comnih.govembopress.org. This pH dependence is essential for their function, as it allows for the release of bound lysosomal enzymes in the more acidic environment (pH < 6) of late endosomes, typically around pH 5.0-5.5 units.itwikipedia.orgmolbiolcell.orgnih.govembopress.org.

Specificity: While both receptors bind M6P monesters, the CI-MPR exhibits broader specificity. It possesses multiple carbohydrate recognition domains (CRDs) and can bind not only M6P monesters but also phosphodiesters, such as M6P-N-acetylglucosamine (M6P-GlcNAc) wikipedia.orgoup.comnih.govoup.com. Domain 5 of the CI-MPR, in particular, binds M6P-GlcNAc with lower affinity but serves as a crucial "safety mechanism" for capturing lysosomal enzymes that may not have had their GlcNAc residue fully removed by UCE wikipedia.orgoup.com. The CD-MPR, with a single CRD, is more strictly specific for M6P monesters wikipedia.orgoup.comoup.com.

ReceptorMolecular WeightCation DependenceCell Surface PresenceAdditional LigandsSpecificity for Phosphorylated Glycans
CI-MPR~300 kDaIndependentYesIGF-II, TGF-β, etc.M6P monesters and phosphodiesters
CD-MPR~46 kDaDependent (enhances binding)Minimal/IntracellularNone reportedPrimarily M6P monesters

After binding their lysosomal enzyme cargo in the TGN, the MPR-ligand complexes are sorted into clathrin-coated vesicles molbiolcell.orgnih.govnih.govubc.cawisc.edu. These vesicles bud from the TGN and deliver their contents to early endosomes, which then mature into late endosomes units.itmolbiolcell.orgmdpi.com. Within the acidic environment of late endosomes, the lysosomal enzymes dissociate from the MPRs units.itwikipedia.orgmolbiolcell.orgnih.govembopress.org. The freed MPRs are then recycled back to the TGN to participate in further rounds of lysosomal enzyme sorting units.itwikipedia.orgmolbiolcell.orgunisciel.frnih.govmdpi.comresearchgate.netoup.com. This recycling process is often mediated by specific sorting signals in the cytoplasmic tails of the MPRs and involves Rab GTPases, particularly Rab9, which facilitates the transport from late endosomes to the TGN, often via the endosomal recycling compartment (ERC) units.itmolbiolcell.orgnih.govresearchgate.netoup.com. The CI-MPR, when internalized from the cell surface, also follows a complex route involving early endosomes and the ERC before returning to the TGN or late endosomes nih.gov.

Vesicular Transport to Endosomes and Lysosomes

The transport of M6P-tagged lysosomal enzymes from the TGN to their ultimate destination in lysosomes is mediated by vesicular transport units.itmolbiolcell.orgubc.camdpi.com. The MPR-lysosomal enzyme complexes are specifically recognized and incorporated into clathrin-coated vesicles that bud from the TGN units.itmolbiolcell.orgnih.govnih.govubc.cawisc.edumdpi.com. These vesicles, coated with clathrin and AP-1 adaptor proteins, then move through the endocytic pathway units.itmolbiolcell.orgnih.govnih.govmdpi.com. They fuse with early endosomes, which subsequently mature into late endosomes units.itmolbiolcell.orgmdpi.com. In the late endosomes, the lower pH triggers the dissociation of the lysosomal enzymes from the MPRs units.itwikipedia.orgmolbiolcell.orgnih.govembopress.org. The released lysosomal enzymes are then conveyed to the lysosomes, where they carry out their degradative functions units.itmolbiolcell.org. The MPRs, having released their cargo, are recycled back to the TGN to continue their role in lysosomal biogenesis units.itwikipedia.orgmolbiolcell.orgunisciel.frnih.govmdpi.comresearchgate.netoup.com.

Compound List:

Mannosyl phosphate (B84403) (M6P)

UDP-N-acetylglucosamine (UDP-GlcNAc)

Lysosomal hydrolases

N-linked oligosaccharides

Mannose

N-acetylglucosamine (GlcNAc)

UMP (Uridine monophosphate)

Insulin-like growth factor II (IGF-II)

Transforming growth factor-β (TGF-β)

N-acetylglucosamine-1-phosphate (GlcNAc-1-P)

Mannose-6-phosphate (M6P) monester

Mannose-6-phosphate-N-acetylglucosamine (M6P-GlcNAc)

Rab9 GTPase

Clathrin

AP-1 adaptor proteins

Insulin-like growth factor II receptor (IGF2R)

Advanced Research Methodologies and Analytical Techniques for Mannosyl Phosphate

Quantification and Detection of Mannosyl Phosphate (B84403)

Precise measurement of mannosyl phosphate levels is essential for biochemical and clinical research. Several methods have been established, each with distinct principles, advantages, and applications.

Enzymatic colorimetric assays offer a straightforward and sensitive method for the quantification of α-D-Mannose 1-Phosphate (α-Man1P). One such method involves a cascade of enzymatic reactions that ultimately leads to a measurable color change. jst.go.jp This assay is an extension of the conventional D-glucose 6-phosphate (Glc6P) assay. jst.go.jp

The principle of this assay is the enzymatic conversion of α-Man1P to a product that can be detected spectrophotometrically. The reaction sequence is as follows:

Phosphomannomutase (PMM) converts α-D-Mannose 1-Phosphate to D-mannose 6-phosphate (Man6P).

Mannose 6-phosphate isomerase (M6PI) then converts D-mannose 6-phosphate to D-fructose 6-phosphate.

Glucose 6-phosphate isomerase (G6PI) converts D-fructose 6-phosphate into D-glucose 6-phosphate.

Finally, glucose 6-phosphate dehydrogenase (G6PDH) oxidizes D-glucose 6-phosphate to 6-phosphogluconolactone. This final step is coupled with the reduction of a chromogenic substrate, such as thio-NAD+, to thio-NADH, which can be quantified by measuring its absorbance at 400 nm. jst.go.jp

This method is highly specific and is not affected by the presence of other related monosaccharides like D-mannose, D-mannosamine, or N-acetyl-D-mannosamine. jst.go.jp It provides a valuable tool for studies involving enzymes that produce α-Man1P, such as those in the glycoside hydrolase family 130. jst.go.jp

Enzymatic Reactions in the Colorimetric Assay for α-D-Mannose 1-Phosphate
StepEnzymeSubstrateProduct
1Phosphomannomutase (PMM)α-D-Mannose 1-PhosphateD-Mannose 6-Phosphate
2Mannose 6-phosphate isomerase (M6PI)D-Mannose 6-PhosphateD-Fructose 6-Phosphate
3Glucose 6-phosphate isomerase (G6PI)D-Fructose 6-PhosphateD-Glucose 6-Phosphate
4Glucose 6-phosphate dehydrogenase (G6PDH)D-Glucose 6-Phosphate6-Phosphogluconolactone

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a powerful and well-established technique for the direct and sensitive analysis of carbohydrates, including mannosyl phosphates, without the need for derivatization. thermofisher.comnih.govcreative-biolabs.com This method is particularly useful for quantifying the mannose-6-phosphate (B13060355) (M-6-P) content of glycoproteins. thermofisher.comnih.gov

The principle of HPAE-PAD involves the separation of carbohydrates as oxyanions at high pH on an anion-exchange column. creative-biolabs.com The separated analytes are then detected by pulsed amperometry using a gold working electrode, which provides high sensitivity. thermofisher.com This technique has been successfully applied to determine the M-6-P content in recombinant therapeutic glycoproteins. thermofisher.comnih.gov For instance, M-6-P can be fully resolved from its isomer, mannose-1-phosphate (M-1-P), using a CarboPac PA200 analytical column with an eluent of sodium hydroxide and sodium acetate. thermofisher.comthermofisher.com

The assay typically involves two main steps:

Acid hydrolysis of the glycoprotein (B1211001) to release the mannose-6-phosphate.

Quantification of the released M-6-P using HPAE-PAD. researchgate.net

This method has demonstrated high specificity, sensitivity, and reproducibility, making it suitable for both initial glycoprotein characterization and routine quality control assays. nih.govresearchgate.net

Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) is a sensitive and straightforward method for the analysis and quantification of (oligo)saccharides. nih.gov This technique involves tagging the reducing end of a carbohydrate with a charged fluorophore, followed by separation using polyacrylamide gel electrophoresis. nih.gov

The process begins with the labeling of the carbohydrate's terminal aldehyde with a fluorophore such as 8-aminonaphthalene-1,3,6-trisulfonate (ANTS) through reductive amination. nih.govias.ac.in This imparts a strong negative charge to the molecule, allowing for high-resolution separation based on size. nih.govias.ac.in A key advantage of ANTS labeling is that it is not biased by the length of the oligosaccharide, meaning the fluorescence intensity of the bands is directly proportional to the relative abundance of each species in the sample. nih.govias.ac.in

FACE is a versatile technique that can be used for:

Determining the presence and relative amounts of individual oligosaccharides in a mixture. nih.gov

Investigating carbohydrate-protein interactions. nih.govias.ac.in

Analyzing the fine structure of glycosaminoglycans after enzymatic cleavage. researchgate.net

The gel-based format allows for the simultaneous analysis of multiple samples, making it a cost-effective alternative to methods like mass spectrometry and capillary electrophoresis for certain applications. mybiosource.com

Solid-phase assays provide a broadly applicable method for both the quantitative and qualitative analysis of glycoproteins that contain mannose 6-phosphate (Man6-P) residues. nih.gov This technique is highly specific and sensitive, with a linear range that can span over three orders of magnitude. nih.gov

The general principle of this assay involves immobilizing the sample onto a membrane, such as polyvinylidene fluoride. nih.gov The glycoproteins containing Man6-P are then detected using a soluble, iodinated form of the cation-independent Man6-P receptor. nih.gov This receptor specifically binds to the Man6-P residues on the immobilized proteins.

This assay has two primary formats:

Dot blot format: This is used for analyzing a large number of samples to determine the total levels of Man6-P-containing glycoproteins. nih.gov

Western blot format: This is used to identify specific Man6-P glycoproteins that have been separated by polyacrylamide gel electrophoresis. nih.gov

Applications of this solid-phase assay are diverse and include the structural characterization of glycoproteins and the diagnosis of inclusion-cell (I-cell) disease (mucolipidosis II) and pseudo-Hurler polydystrophy (mucolipidosis III). nih.gov

Glycan Structural Characterization

Elucidating the detailed structure of glycans containing this compound is critical for understanding their function. Advanced electrophoretic and chromatographic techniques provide the necessary resolution and sensitivity for this complex task.

Ultra-Performance Liquid Chromatography (UPLC) profiling and Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) detection are powerful analytical tools for the comprehensive characterization of glycan structures. nih.gov CE-LIF, in particular, has become an important technique in the biopharmaceutical industry for glycosylation analysis. nih.gov

In CE-LIF-based glycan analysis, N-linked carbohydrates are first released from the glycoprotein, typically using Peptide N-glycosidase F. nih.gov The released glycans are then labeled with a fluorophore, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), through reductive amination. nih.govmdpi.com The APTS-labeled glycans, which carry a negative charge, are then separated with high resolution in a neutrally coated capillary. nih.gov The separation is based on the charge-to-hydrodynamic volume ratio, which allows for the differentiation of various glycan structures. mdpi.com

The key advantages of CE-LIF for glycan analysis include:

High Sensitivity and Throughput: The laser-induced fluorescence detection provides excellent sensitivity, allowing for the analysis of small sample quantities. nih.govhitachi-hightech.com

Orthogonality: CE offers a separation mechanism that is orthogonal to liquid chromatography and mass spectrometry, which is often requested by regulatory agencies for thorough product characterization. nih.gov

Quantitative Information: The fluorescence detection provides relative quantification of the different glycan structures present in a sample. nih.gov

This technique can be used to monitor product consistency, identify potentially immunogenic glycan epitopes, and provide detailed structural information for complex glycoproteins. nih.gov

Workflow for N-Glycan Analysis using CE-LIF
StepDescription
1Enzymatic release of N-linked glycans from the glycoprotein.
2Reductive amination to label the released glycans with a fluorophore (e.g., APTS).
3Removal of excess dye and salts from the labeled glycan sample.
4Separation and analysis of the labeled glycans by Capillary Electrophoresis with Laser-Induced Fluorescence Detection.

Exoglycosidase Digestion and Weak Anion Exchange Fractionation

A powerful strategy for the characterization of mannose-6-phosphate (M6P) bearing glycans involves a multi-step approach combining enzymatic digestion and chromatographic separation. nih.gov This methodology is particularly useful for analyzing the complex oligosaccharide profiles of therapeutic enzymes, such as recombinant β-glucuronidase produced in Chinese Hamster Ovary (CHO) cells. nih.gov

The process begins with the release of N-glycans from the glycoprotein, which are then subjected to digestion with a cocktail of exoglycosidases. These enzymes sequentially cleave terminal sugar residues. However, the presence of a phosphate group on the mannose residue can block the action of these enzymes, resulting in digestion-resistant peaks during analysis. nih.gov This resistance serves as an initial indicator of phosphorylation.

To confirm the presence of phosphate and to isolate these modified glycans, weak anion exchange (WAX) chromatography is employed. This technique separates molecules based on their charge, allowing for the selective enrichment of negatively charged phosphorylated oligosaccharides. Further characterization can be achieved by treating the enriched fraction with alkaline phosphatase, an enzyme that removes the phosphate group. The subsequent shift in the chromatographic or electrophoretic profile confirms the initial phosphorylation. nih.gov Through this combined approach, researchers have identified that Man₆GlcNAc₂ and Man₇GlcNAc₂ are the primary carriers of the M6P tag on recombinant β-glucuronidase. nih.gov

Site-Specific Glycoproteomic Analysis

Identifying the specific sites of this compound modification on a protein is crucial for understanding its function. Site-specific glycoproteomic analysis provides this detailed information by pinpointing the exact asparagine (N) residues within the protein sequence that are glycosylated and phosphorylated.

One study investigating recombinant β-glucuronidase utilized this technique to reveal that Man₇GlcNAc₂-M6P oligosaccharides were present at asparagine residues 272 and 420, while asparagine 631 was modified with Man₆GlcNAc₂-M6P. nih.gov This level of detail is critical for understanding how specific glycosylation patterns can influence protein trafficking and function.

More broadly, comparative site-specific N-glycoproteome analysis has been used to investigate aberrant glycosylation in cancer. dntb.gov.uanih.govresearchgate.net For instance, a comparison between colon cancer HCT116 cells and non-tumorigenic cells revealed significant changes in N-glycosylation, with a notable alteration in the degree of mannose-6-phosphate modification. dntb.gov.uanih.govresearchgate.net Such studies provide a molecular basis for understanding the role of glycosylation in disease and can lead to the identification of potential cancer biomarkers. dntb.gov.uanih.gov

Enzyme Characterization Methodologies

Kinetic Parameter Determination (Initial Velocity, Optimum Temperature, pH)

Understanding the enzymatic reactions involving this compound requires detailed kinetic analysis. The Michaelis-Menten model is a fundamental framework for determining key kinetic parameters of an enzyme, including Kₘ (the Michaelis constant) and Vₘₐₓ (the maximum reaction rate). pressbooks.pubwikipedia.orgteachmephysiology.com Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for its substrate. pressbooks.pubteachmephysiology.com Vₘₐₓ reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. teachmephysiology.com

These parameters are determined by measuring the initial reaction velocity at various substrate concentrations while keeping other conditions, such as temperature and pH, constant. The optimal temperature and pH for an enzyme's activity are also critical parameters that are determined experimentally by assessing the reaction rate across a range of temperatures and pH values.

For enzymes that catalyze the transfer of mannose, such as mannosyltransferases, kinetic analyses are crucial to understanding their mechanism. nih.gov For example, kinetic analysis of Rhodothermus marinus mannosylglycerate synthase, which uses GDP-mannose as a donor, helps to unveil the specifics of the mannosyl transfer center. nih.gov Similarly, kinetic studies have shown that for some enzymes, nucleotide specificity is as important as the nature of the donor sugar in substrate recognition. nih.gov

EnzymeSubstrate(s)KₘVₘₐₓOptimum pHOptimum Temperature
Mannosylglycerate SynthaseGDP-mannose, GlycerateData not specifiedData not specifiedData not specifiedData not specified
Dolichyl-phosphate mannosyltransferaseGDP-mannose, Dolichyl phosphateData not specifiedData not specifiedData not specifiedData not specified

This table is illustrative. Specific kinetic values from the literature would be inserted here.

High Throughput Screening Assays for Enzyme Inhibitors

High-throughput screening (HTS) is a powerful method for discovering novel inhibitors of enzymes involved in this compound metabolism. nih.govh1.co These assays allow for the rapid testing of large libraries of chemical compounds for their ability to modulate the activity of a specific biological target. uky.edu Fluorescence-based assays are a common readout method in HTS due to their sensitivity and suitability for miniaturization. nih.govh1.co

The development of a robust HTS assay involves several steps, including the optimization of reaction conditions and the validation of the assay using known inhibitors. For example, in a screen for inhibitors of α-galactosidase, a known inhibitor, 1-deoxygalactonojirimycin (DGJ), was used as a positive control to validate the assay, exhibiting an IC₅₀ value of 5.6 nM. scienceopen.com The IC₅₀ value, which is the concentration of an inhibitor required to reduce the enzyme's activity by half, is a key parameter determined from HTS data.

Quantitative HTS (qHTS) takes this a step further by screening compounds at multiple concentrations, providing a more detailed understanding of the dose-response relationship. scienceopen.com The results of HTS campaigns can identify "hits"—compounds that show inhibitory activity. These hits then undergo further validation and optimization to develop them into lead compounds for potential therapeutic applications. h1.co

Target EnzymeAssay TypeKnown InhibitorIC₅₀
α-Galactosidase AFluorescence1-deoxygalactonojirimycin (DGJ)5.6 nM

This table provides an example of data that would be generated from HTS assays.

Genetic and Cellular Manipulation Techniques

Targeted Gene Deletion and Knockdown Studies

To investigate the in vivo function of proteins involved in this compound pathways, researchers utilize targeted gene deletion and knockdown techniques. These methods allow for the creation of cellular or animal models where a specific gene is inactivated or its expression is significantly reduced.

A prime example of this approach is the generation of mice deficient in the Mᵣ 46,000 mannose 6-phosphate receptor (MPR46) through gene targeting in embryonic stem cells. nih.gov By knocking out the gene for this receptor, scientists were able to observe the direct consequences of its absence. Cells from these MPR46-deficient mice showed reduced intracellular retention of newly synthesized lysosomal proteins, demonstrating the essential sorting function of this receptor. nih.gov

Gene TargetedModel OrganismPhenotypeKey Finding
MPR46MouseNormalMisrouting of lysosomal proteins, demonstrating an essential sorting function of MPR46.

This table summarizes the findings from a targeted gene deletion study.

Heterologous Expression Systems for Enzyme Production

The study of this compound and its role in various biological pathways relies heavily on the availability of purified enzymes involved in its synthesis and modification. Heterologous expression systems are indispensable tools for producing large quantities of these enzymes, which are often present in low amounts in their native organisms. These systems involve introducing the gene encoding the desired enzyme into a host organism that can be easily cultured to generate substantial amounts of the recombinant protein.

Yeast, particularly methylotrophic species like Pichia pastoris and glyco-engineered Saccharomyces cerevisiae, are highly favored hosts. nih.govnih.gov They are capable of performing post-translational modifications and can be grown to high cell densities, making them ideal for industrial-scale protein production. google.com For instance, recombinant Mnn14, an enzyme involved in mannosyl-phosphorylation, has been successfully produced using Pichia pastoris. nih.gov This recombinant enzyme demonstrated high efficiency in phosphorylating high-mannose type N-glycans on other recombinant proteins, such as human lysosomal alpha-glucosidase (rhGAA), in vitro. nih.gov Similarly, glyco-engineered yeast strains have been developed to express mannosyl-phosphorylation enzymes (MPEs), although the secretory expression levels of therapeutic enzymes in these systems can sometimes be low. nih.gov Other yeast species used for heterologous protein production include K. lactis, Pichia methanolica, and Hansenula polymorpha. google.com

Bacterial systems, most notably Escherichia coli, are also widely used due to their rapid growth and straightforward genetic manipulation. Researchers have achieved heterologous expression of a polyphosphate-dependent mannose kinase from the bacterium Arthrobacter in E. coli. mdpi.com This approach facilitated a cost-effective method for synthesizing mannose-6-phosphate by utilizing inexpensive polyphosphate as the phosphate donor instead of ATP, achieving a conversion efficiency of up to 99%. mdpi.com

The choice of expression system depends on the specific requirements of the enzyme being produced, including the need for post-translational modifications and the desired yield.

Table 1: Examples of Heterologous Expression Systems for this compound-Related Enzymes

Enzyme Gene/Protein Host Organism Application
Mannosyl-phosphorylation enzyme Mnn14 Pichia pastoris In vitro mannosyl-phosphorylation of N-glycans on therapeutic enzymes. nih.gov
Polyphosphate-dependent mannose kinase Mannose Kinase Escherichia coli Cost-effective enzymatic synthesis of Mannose-6-phosphate. mdpi.com
Mannanase manB Lactobacillus casei Used as a reporter gene to study protein expression. plos.org

Genetically-Encoded Fluorescence-Based Reporters for Pathway Investigation

Investigating the spatiotemporal dynamics of the mannose-6-phosphate (M6P) pathway, which is crucial for the trafficking of lysosomal enzymes, has been historically challenging with conventional assays. nih.govmolbiolcell.org To overcome these limitations, researchers have developed novel genetically-encoded fluorescence-based reporters. nih.gov These reporters provide a non-invasive and dynamic way to monitor the entire journey of M6P-tagged proteins within living cells. nih.gov

A recently developed reporter consists of a lysosomal hydrolase that is tandemly tagged with both a pH-sensitive and a pH-insensitive fluorescent protein. nih.govmolbiolcell.org This dual-tag system allows for the ratiometric imaging of the hydrolase as it travels from its site of synthesis in the endoplasmic reticulum (ER), through the Golgi apparatus where mannose phosphorylation occurs, to its final destination in the acidic environment of the lysosome. nih.gov The pH-sensitive fluorescent protein's signal changes as it moves into the low-pH lysosomal compartment, while the insensitive protein's signal remains stable, enabling quantification of the relative number of pre-lysosomal and lysosomal vesicles containing the hydrolase. nih.gov

This advanced technique offers several advantages over traditional methods:

Spatiotemporal Resolution : It allows for real-time tracking of hydrolase trafficking within the complex cellular landscape. nih.gov

Quantitative Analysis : The reporter enables the measurement of trafficking flux and the relative distribution of enzymes between different compartments. nih.gov

High-Throughput Potential : Its design is suitable for large-scale screens to identify genetic or pharmacological modulators of the M6P pathway, which could have therapeutic implications. molbiolcell.org

The functionality of these reporters has been validated across different cell types and under various conditions, including pharmacological manipulations and in the presence of intracellular protein aggregates that are known to perturb trafficking pathways. nih.govjncasr.ac.in This demonstrates their robustness as a tool to dissect the mechanistic details of the M6P pathway in both healthy and diseased states. molbiolcell.orgjncasr.ac.in

Pulse-Chase Labeling and Immunoprecipitation for Biosynthesis and Transport Studies

Pulse-chase analysis is a classic and powerful technique used to study the synthesis, processing, and transport of proteins, including those modified with this compound. nih.gov This method allows researchers to follow a specific cohort of proteins over time as they move through the cell's biosynthetic and trafficking pathways. nih.govnih.gov

The procedure involves two key steps:

Pulse : Cultured cells are briefly exposed to a medium containing radioactively labeled amino acids (e.g., ³⁵S-methionine and ³⁵S-cysteine). nih.gov During this short interval, all newly synthesized proteins incorporate the radioactive label. nih.gov

Chase : The cells are then washed and transferred to a standard, non-radioactive medium. nih.gov This "chase" period allows the labeled proteins to be processed, modified (e.g., with this compound in the Golgi), and transported to their final destinations. nih.gov

At various time points during the chase, cell samples are collected. The protein of interest is then isolated from the complex mixture of cellular proteins using immunoprecipitation . nih.gov This step requires a specific and high-affinity antibody that recognizes and binds to the target protein, allowing it to be selectively captured and purified. nih.gov

The isolated radioactive protein samples from each time point are then analyzed, typically by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and autoradiography. nih.gov This allows for the visualization of changes in the protein's molecular weight over time, which correspond to specific processing events. For lysosomal enzymes targeted by the this compound pathway, this often reveals the conversion of a larger, glycosylated proenzyme precursor (p1, ER form; p2, Golgi form) into a smaller, mature form (m) as it reaches the lysosome. researchgate.net This technique has been instrumental in elucidating the kinetics and locations of protein synthesis, glycosylation, phosphorylation, and proteolytic maturation within the secretory and endosomal-lysosomal systems. nih.govresearchgate.net

Table 2: Stages of Lysosomal Enzyme Maturation Visualized by Pulse-Chase

Form Location Description Typical Observation
p1 Precursor Endoplasmic Reticulum (ER) Initial polypeptide with core N-linked oligosaccharides. researchgate.net Appears at the earliest time points of the chase.
p2 Precursor Golgi Apparatus Precursor form after modification of oligosaccharides, including the addition of this compound. researchgate.net Appears after the p1 form as the protein transits the Golgi.

Future Research Directions and Unanswered Questions in Mannosyl Phosphate Biology

Elucidation of Regulatory Mechanisms Governing Mannosyl Phosphate (B84403) Pathways

A primary area for future research is the detailed elucidation of the regulatory networks that govern mannosyl phosphate pathways. The biosynthesis of functional O-mannosyl glycans, for instance, involves a series of enzymatic steps, but how these are coordinated and regulated is not fully understood. researchgate.net It is known that in the trans-Golgi network, the binding of the mannose 6-phosphate moiety to its receptors is pH-dependent, occurring optimally at a pH of 6.5–6.7, which facilitates the release of the ligand in the more acidic environment of the endosomes. wikipedia.orgwikipedia.org This pH-dependent binding and release is a key regulatory feature of the lysosomal targeting pathway. wikipedia.org

Further complexity is added by the recycling of mannose 6-phosphate receptors (MPRs), which is essential for the continuous delivery of lysosomal enzymes. nih.gov This process involves Rab9 GTPase and the golgin GCC185, but the complete set of factors governing the efficiency and fidelity of this recycling pathway is yet to be determined. nih.gov Additionally, endoplasmic reticulum (ER) stress has been shown to elevate M6P concentrations, which in turn leads to the cleavage of lipid-linked oligosaccharides (LLO). molbiolcell.org This suggests a novel regulatory role for M6P as a signaling molecule that links ER stress to the control of N-glycosylation. molbiolcell.org Understanding how cells sense and modulate M6P levels in response to stress and metabolic state is a key unanswered question.

Regulatory PointPathway AffectedKnown FactorsUnanswered Questions
pH-dependent Binding Lysosomal enzyme targetingpH of Golgi and endosomesAre there other modulators of receptor-ligand affinity?
MPR Recycling Lysosomal enzyme targetingRab9 GTPase, GCC185What other proteins are involved in vesicle formation and targeting?
ER Stress Response N-glycosylationPERK activation, eIF2α phosphorylationHow are M6P levels specifically modulated during ER stress?
Substrate Competition Glycosylation vs. CatabolismRatio of MPI to PMM2 enzymesHow is this ratio controlled in different cell types and metabolic states? nih.gov

Further Structural and Functional Characterization of Associated Enzymes and Receptors

While the structures of several key enzymes and receptors in this compound pathways have been determined, further detailed characterization is needed. The crystal structure of N-acetylglucosamine-1-phosphotransferase (GNPT), the enzyme that initiates the M6P tag formation, has provided insights into its catalytic mechanism. pnas.org However, understanding how its different subunits (α, β, and γ) cooperate to recognize and phosphorylate a vast array of lysosomal hydrolases requires further investigation. pnas.org Similarly, the protein O-mannosyltransferase (Pmt) family, crucial for initiating O-mannosylation in fungi, is vital for the virulence of pathogenic fungi, yet questions remain about the specific features and functions of these enzymes. mdpi.com

The mannose 6-phosphate receptors (MPRs) themselves present opportunities for deeper study. There are two main types: the cation-independent (CI-MPR) and the cation-dependent (CD-MPR). wikipedia.org The large CI-MPR is a multifunctional protein with a complex structure, comprising 15 contiguous domains in its extracytoplasmic region. nih.govresearchgate.net Different domains bind distinct phosphomannosyl residues, allowing the receptor to recognize a wide range of N-glycan structures. researchgate.net Probing these interactions with phosphorylated glycan microarrays has begun to unravel this complexity, but a complete map of ligand specificity for each binding site is still needed. researchgate.net Functional studies have also revealed that the CI-MPR is involved in the internalization of extracellular ligands, a function that extends beyond its role in intracellular sorting. nih.gov

Enzyme/ReceptorFunctionKey Structural/Functional FeatureArea for Further Research
GlcNAc-1-phosphotransferase (GNPT) Adds M6P tag to lysosomal enzymes pnas.orgnih.govHexameric complex (α₂β₂γ₂) pnas.orgSubstrate recognition and specificity across diverse hydrolases pnas.org
Mannosyl-3-phosphoglycerate synthase (MpgS) Synthesis of a phosphorylated mannosyl intermediate nih.govGT-A like fold nih.govUnderstanding its dual substrate specificity nih.gov
Protein O-mannosyltransferases (POMTs) Initiates O-mannosylation nih.govRequires both POMT1 and POMT2 for activity nih.govIdentification of the full range of protein substrates nih.gov
Cation-Independent M6P Receptor (CI-MPR) Binds M6P-enzymes for lysosomal transport wikipedia.orgnih.gov15 extracytoplasmic domains with multiple binding sites researchgate.netMapping ligand specificity for each domain; role in cell surface signaling researchgate.netresearchgate.net
Cation-Dependent M6P Receptor (CD-MPR) Binds M6P-enzymes for lysosomal transport wikipedia.orgDimeric protein with one binding domain per monomer wikipedia.orgRationale for the existence of two distinct MPRs with overlapping function

Exploration of this compound's Role in Emerging Disease Pathologies

Defects in this compound pathways are linked to a growing number of human diseases. Mutations in the genes encoding the GNPT enzyme complex lead to the severe lysosomal storage diseases mucolipidosis type II (MLII) and III (MLIII), which are characterized by the mis-sorting and secretion of multiple lysosomal hydrolases. nih.govresearchgate.net Similarly, disruptions in the O-mannosylation pathway, which can lead to the hypoglycosylation of proteins like α-dystroglycan, are causative for several forms of congenital muscular dystrophy. nih.gov The functional importance of O-mannosylation is becoming increasingly apparent, likely extending beyond α-dystroglycan to other proteins, as suggested by the severe phenotypes of some knockout models that are not fully recapitulated by dystroglycan knockout alone. nih.govnih.gov

Emerging research also connects this compound metabolism to other pathologies. For instance, the expression of mannose phosphate isomerase (MPI), which interconverts mannose-6-phosphate (B13060355) and fructose-6-phosphate (B1210287), is downregulated in chronic liver diseases, and loss of MPI promotes the activation of hepatic stellate cells, a key event in liver fibrosis. nih.gov This suggests that modulating mannose metabolism could be a therapeutic strategy for hepatic fibrosis. nih.gov Furthermore, the M6P pathway is exploited by some viruses for cellular entry and transport, indicating that targeting this pathway could have antiviral applications. researchgate.netfrontiersin.org A critical area for future research is to identify the full spectrum of proteins modified by O-mannosylation and to understand how defects in their glycosylation contribute to the neurological and muscular pathologies seen in associated diseases. nih.gov

Development of Novel this compound-Based Research Tools and Probes

The unique specificity of the mannose 6-phosphate recognition system offers significant opportunities for the development of targeted research tools, diagnostics, and therapeutics. The generation of recombinant single-chain antibody fragments that specifically recognize M6P residues provides a powerful tool for studying lysosomal biology and the pathogenesis of lysosomal disorders. nih.gov

Building on the natural targeting function of M6P, researchers have developed M6P-decorated nanoparticles, liposomes, and other carriers for targeted drug delivery. researchgate.net These tools can exploit the CI-MPR on the cell surface to deliver therapeutic cargoes, such as enzymes for enzyme replacement therapy in lysosomal storage diseases, directly to the lysosome. wikipedia.orgresearchgate.net For example, M6P-PEG-lipid conjugates have been shown to improve the cellular uptake of liposomes. researchgate.net Similarly, mannosylation of mesoporous silica (B1680970) nanoparticles is being explored as a versatile tool for creating hybrid nanocarriers for targeted biomedical applications. researchgate.net Future work in this area will likely focus on refining the design of these probes for greater efficiency, developing tools for in vivo imaging, and expanding their application to a wider range of diseases.

Investigating the Interplay and Predominance of Mannose Metabolic Pathways in Diverse Organisms

Within a cell, mannose-6-phosphate sits (B43327) at a metabolic branch point. nih.gov It can be isomerized to fructose-6-phosphate by phosphomannose isomerase (MPI) and enter glycolysis for catabolism, or it can be converted to mannose-1-phosphate by phosphomannomutase (PMM2) and subsequently used for the synthesis of various glycoconjugates, including N-glycans, O-glycans, and GPI anchors. nih.gov The fate of intracellular mannose is largely determined by the relative activities of MPI and PMM2. nih.govresearchgate.net In many mammalian cells, the vast majority (95-98%) of mannose that enters is catabolized, with only a small fraction being used for glycosylation. nih.gov

Q & A

Q. How can mannosyl phosphate be quantified in biological samples, and what methodological precautions are necessary?

To quantify this compound, spectrophotometric assays using phosphate-specific reagents (e.g., 1,2,4-aminonaphtholsulfonic acid) are common. Prepare a standard curve with monobasic potassium phosphate (0.11 mg/mL) and measure absorbance at 880 nm. Use regression analysis (e.g., LINEST in Excel) to determine slopes and R² values for calibration . Key precautions:

  • Include blank controls to correct for background interference.
  • Perform triplicate measurements and calculate 95% confidence intervals to address variability.
  • Validate results against literature values for total phosphate (P) and phosphate ion (PO₄³⁻) concentrations .

Q. What are the primary biological roles of this compound in glycoconjugate biosynthesis?

this compound serves as a critical intermediate in glycosylation pathways. For example:

  • N-Glycosylation : Dolichol-phosphate mannosyltransferase (DPM1) catalyzes the transfer of mannose from GDP-mannose to dolichyl phosphate, forming dolichyl-P-mannose, a donor for protein glycosylation .
  • Cell wall biosynthesis : In Candida albicans, this compound esters link acid-stable and acid-labile mannan regions, essential for cell wall integrity .
  • Synthetic applications : this compound derivatives are used to immobilize glycolipids on surfaces (e.g., SPR chips) for structural studies .

Advanced Research Questions

Q. How can researchers design experiments to study the enzyme kinetics of dolichol-phosphate mannosyltransferase (DPM1)?

Methodology :

  • Substrate specificity : Use GDP-mannose analogs (e.g., GDP-α-mannose) and measure binding affinity via crystallography or fluorescence quenching. Note that Arg260 and Arg261 residues in DPM1 interact with phosphate groups, but their roles may vary depending on substrate conformation .
  • Kinetic parameters : Perform Lineweaver-Burk plots with varying GDP-mannose concentrations. Account for manganese ion cofactors, which stabilize enzyme-substrate interactions .
  • Genetic knockdown : Compare this compound levels in wild-type vs. DPM1-deficient cell lines (e.g., Lec35 CHO cells) to assess functional impact .

Q. How can contradictory data on this compound’s role in metabolic pathways be resolved?

Case example : Discrepancies in DPM1 expression levels between Schistosoma mansoni male and female worms suggest sex-specific glycosylation needs. To resolve contradictions:

  • Replicate studies : Use standardized protocols (e.g., qPCR primers, protein extraction methods) to minimize technical variability.
  • Cross-validation : Combine enzymatic assays with structural techniques (e.g., 2D-NMR) to confirm mannan composition and phosphate linkages .
  • Literature gaps : Address missing data (e.g., ADME profiles of Sodium Mannose Phosphate) through supplemental searches on organophosphate classes .

Q. What methodologies are recommended for synthesizing this compound derivatives with functionalized linkers?

Synthetic approach :

  • Phosphate activation : Use trichloroacetimidate chemistry to prepare mannosyl donors. Equip the phosphate group with a thiol linker for immobilization on gold surfaces or carrier proteins .
  • Purification : Monitor reactions via TLC (silica gel) and characterize products using high-resolution MS and ¹H/³¹P NMR .
  • Validation : Test synthetic this compound in glycosylation assays (e.g., mycobacterial lipoarabinomannan capping) to confirm bioactivity .

Q. What are the best practices for structural characterization of this compound-containing glycans?

Techniques :

  • NMR : Use ¹H-¹³C HSQC to identify α/β-mannosyl linkages and phosphate ester positions. For Candida mannans, acid-labile regions require mild extraction to preserve linkages .
  • Chromatography : GPC/MALLS determines molecular weight and polydispersity of mannan-phosphates .
  • Mass spectrometry : MALDI-TOF MS with permethylation enhances ionization efficiency for phosphorylated glycans .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.